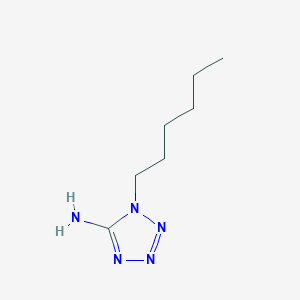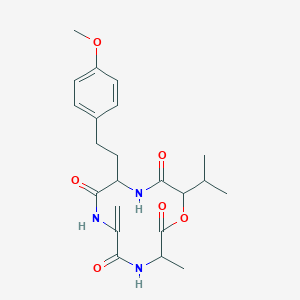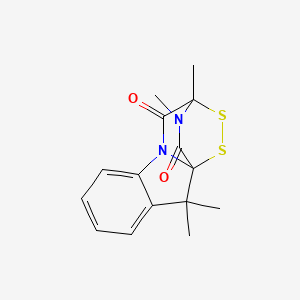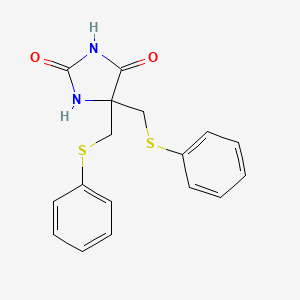
2-Naphthalenesulfonic acid, 6,6'-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of naphthalene rings, sulfonic acid groups, and azo linkages, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- typically involves the reaction of the sodium salt of J acid with phosgene in an aqueous solution at 30°C. The reaction is maintained under alkaline conditions using sodium carbonate. After heating the mixture to 80°C, the product is salted out with sodium chloride, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, amines, and substituted sulfonic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological activities, including enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonic acid groups and azo linkages play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological system and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxynaphthalene-2-sulphonic acid: Known for its use in dye synthesis.
6-Amino-2-naphthalenesulfonic acid: Used in the production of azo dyes.
6,6’-Ureylene-bis(1-naphthol-3-sulfonic acid): Noted for its pharmacological activities.
Uniqueness
2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- stands out due to its unique combination of naphthalene rings, sulfonic acid groups, and azo linkages. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Propriétés
Numéro CAS |
65000-34-2 |
|---|---|
Formule moléculaire |
C41H28N6O9S2 |
Poids moléculaire |
812.8 g/mol |
Nom IUPAC |
6-[[1-hydroxy-6-[[5-hydroxy-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C41H28N6O9S2/c48-39-35-13-9-29(19-27(35)5-15-37(39)46-44-31-7-1-25-21-33(57(51,52)53)11-3-23(25)17-31)42-41(50)43-30-10-14-36-28(20-30)6-16-38(40(36)49)47-45-32-8-2-26-22-34(58(54,55)56)12-4-24(26)18-32/h1-22,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56) |
Clé InChI |
LYTFFOOKDMWMJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)C=C1NC(=O)NC5=CC6=C(C=C5)C(=C(C=C6)N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


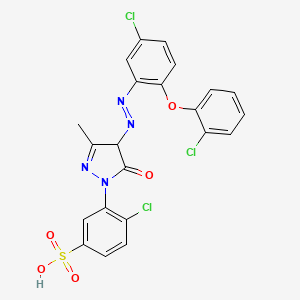
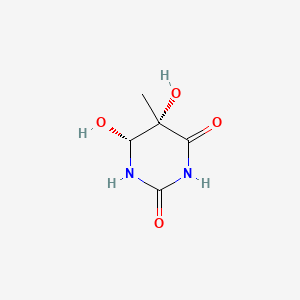


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)

![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
